

Technical Guide: Physical Properties of 2-(2-Bromophenyl)propene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2-(prop-1-en-2-yl)benzene

Cat. No.: B1281924

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)propene, a substituted aromatic alkene, is a compound of interest in organic synthesis and drug discovery due to its potential as a versatile intermediate. A thorough understanding of its physical properties is fundamental for its application in reaction design, process scale-up, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core physical properties of 2-(2-bromophenyl)propene, including its molecular weight, and estimated boiling point, density, and refractive index.

Due to the limited availability of direct experimental data for 2-(2-bromophenyl)propene in peer-reviewed literature, this guide also presents data for the closely related compounds: the parent molecule 2-phenylpropene (also known as α -methylstyrene) and the isomeric precursor 2-(4-bromophenyl)propan-2-ol. This comparative approach allows for informed estimations of the physical characteristics of the target compound. Furthermore, detailed, generalized experimental protocols for the determination of these key physical properties are provided to facilitate laboratory characterization.

Core Physical Properties

The physical properties of 2-(2-bromophenyl)propene are influenced by the presence of the phenyl ring, the propene group, and the bromine substituent. The bromine atom, in particular, is

expected to increase the molecular weight, boiling point, density, and refractive index compared to the unsubstituted 2-phenylpropene.

Data Summary

The following table summarizes the calculated molecular weight for 2-(2-bromophenyl)propene and the experimentally determined physical properties for the related compounds, 2-phenylpropene and 2-(4-bromophenyl)propan-2-ol.

Property	2-(2-Bromophenyl)propene (Calculated/Estimated)	2-Phenylpropene (α -Methylstyrene) [1][2][3][4][5][6][7] [8]	2-(4-Bromophenyl)propan-2-ol[9]
Molecular Formula	C ₉ H ₉ Br	C ₉ H ₁₀	C ₉ H ₁₁ BrO
Molecular Weight (g/mol)	197.07	118.18	215.09
Boiling Point (°C)	Estimated: >169	165-169	75-85 / 0.1 mmHg
Density (g/mL)	Estimated: >0.91	~0.91	1.356
Refractive Index	Estimated: >1.5386	~1.5386	1.5520
Solubility	Insoluble in water; Soluble in organic solvents.	Insoluble in water.[5]	Slightly soluble in water (1.4 g/L at 25°C).[9]

Experimental Protocols

Accurate determination of the physical properties of a compound like 2-(2-bromophenyl)propene is crucial for its characterization. The following are detailed, generalized protocols for measuring key physical properties of liquid organic compounds.

Boiling Point Determination (Capillary Method)[10][11][12][13][14]

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus:

- Thiele tube or other heating bath (e.g., oil bath)
- Thermometer (calibrated)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Stand and clamps

Procedure:

- A small amount (approximately 0.5-1 mL) of the liquid sample, 2-(2-bromophenyl)propene, is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
- The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
- The assembly is clamped and immersed in a Thiele tube or oil bath, making sure the liquid in the bath is above the level of the sample in the test tube.
- The heating bath is heated slowly and steadily.
- As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the capillary tube.
- The heating is carefully adjusted to maintain a slow, steady stream of bubbles.

- The heat source is then removed, and the bath is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)[15][16][17] [18]

The density of a substance is its mass per unit volume. For liquids, a pycnometer (a small, calibrated glass flask) provides a precise method for density determination.

Apparatus:

- Pycnometer (specific gravity bottle) with a stopper
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m_1).
- The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
- The stopper is inserted, and any excess water is carefully wiped from the outside of the pycnometer.
- The pycnometer filled with water is weighed (m_2).
- The pycnometer is emptied, thoroughly dried, and then filled with the liquid sample, 2-(2-bromophenyl)propene.
- The same procedure of thermal equilibration and weighing is followed to determine the mass of the pycnometer filled with the sample (m_3).

- The density of the sample (ρ_{sample}) is calculated using the following formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the known density of water at the experimental temperature.

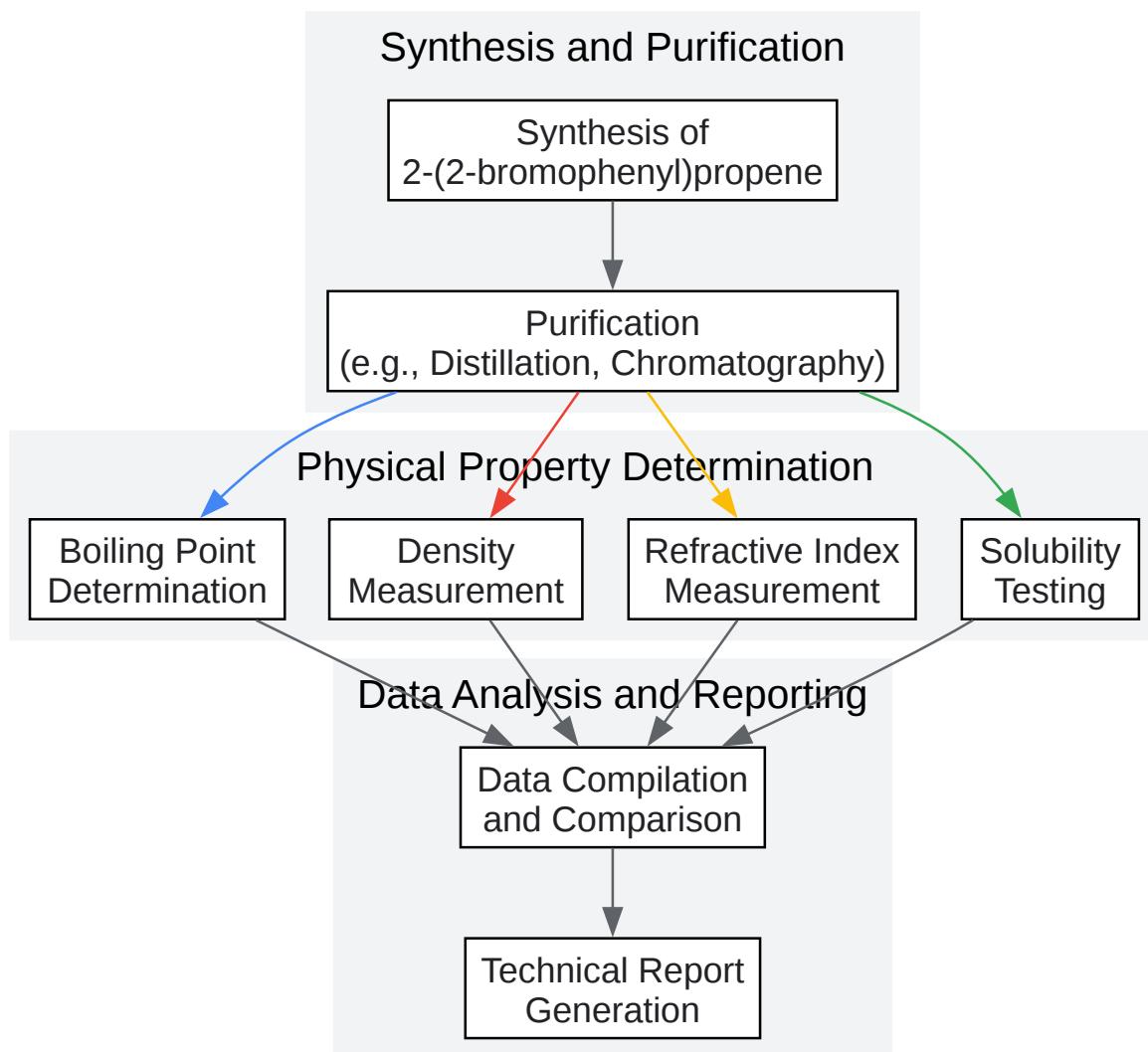
Refractive Index Measurement (Abbe Refractometer)[19][20][21][22][23]

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is useful for identifying and assessing the purity of compounds.

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Dropper or pipette
- Soft lens tissue
- Standard calibration liquid (e.g., distilled water)

Procedure:


- The refractometer is turned on, and the constant temperature water bath is set to the desired temperature (e.g., 20°C).
- The prism of the refractometer is cleaned with a soft lens tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
- The refractometer is calibrated using a standard liquid with a known refractive index.
- A few drops of the liquid sample, 2-(2-bromophenyl)propene, are placed on the lower prism using a clean dropper.
- The prism is closed and locked.

- The light source is adjusted to illuminate the field of view.
- The handwheel is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.
- If a color fringe is observed, the dispersion compensator is adjusted to produce a sharp, achromatic borderline.
- The refractive index is read directly from the instrument's scale.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a newly synthesized or uncharacterized chemical compound such as 2-(2-bromophenyl)propene.

Workflow for Physical Property Characterization

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and physical characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alpha Methyl Styrene Price [qidi-chem.com]
- 2. α -Methylstyrene - Wikipedia [en.wikipedia.org]
- 3. advansix.com [advansix.com]
- 4. Isopropenylbenzene "alpha-methylstyrene" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 5. 2-Phenyl-1-propene CAS#: 98-83-9 [m.chemicalbook.com]
- 6. Alpha-Methylstyrene | C9H10 | CID 7407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-phenylpropene [stenutz.eu]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 2-(4-BROMOPHENYL)PROPAN-2-OL CAS#: 2077-19-2 [m.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-(2-Bromophenyl)propene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281924#physical-properties-of-2-(2-bromophenyl)-propene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com